Lipophilicity (LogP) Advantage Over the Unsubstituted Parent Scaffold for Membrane Penetration and Formulation
The target compound exhibits a calculated LogP of 2.05, representing a +0.28 log unit increase in lipophilicity relative to the unsubstituted 5,6-dihydro-4H-cyclopenta[b]furan scaffold (LogP = 1.77) . This 16% relative increase in LogP is primarily driven by the addition of the C2-methyl and C3-acetyl substituents, which add hydrophobic surface area without introducing hydrogen bond donors. In the context of CNS drug-likeness guidelines (optimal LogP range 1–3) and membrane permeability predictions, this positions the target compound more favorably for passive diffusion across lipid bilayers while remaining below the excessive lipophilicity threshold (LogP > 3) associated with poor solubility and metabolic instability [1]. Importantly, the target compound achieves this LogP increase while simultaneously raising TPSA from 13.14 Ų to 26.3 Ų, which partially offsets the lipophilicity-driven permeability gain and maintains an acceptable balance for oral bioavailability predictions .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.05 (calculated); TPSA = 26.3 Ų |
| Comparator Or Baseline | 5,6-Dihydro-4H-cyclopenta[b]furan (CAS 59953-84-3): LogP = 1.77; TPSA = 13.14 Ų |
| Quantified Difference | ΔLogP = +0.28 (+16% relative increase); ΔTPSA = +13.16 Ų (+100% relative increase) |
| Conditions | Computed values from vendor datasheets; LogP calculated by XLogP3 method; TPSA calculated from 2D structure |
Why This Matters
The higher LogP of the target compound predicts improved passive membrane permeability compared to the unsubstituted parent, making it a more suitable starting point for medicinal chemistry programs targeting intracellular or CNS targets, while the elevated TPSA mitigates risks of excessive lipophilicity.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Background reference for LogP interpretation). View Source
